molecular formula C15H12FNO3 B1671837 Exo1 CAS No. 75541-83-2

Exo1

Cat. No.: B1671837
CAS No.: 75541-83-2
M. Wt: 273.26 g/mol
InChI Key: KIAPWMKFHIKQOZ-UHFFFAOYSA-N
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Description

Exo1 is an organic compound with the molecular formula C15H12FNO3 It is a derivative of benzoic acid and contains a fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Exo1 typically involves the reaction of 2-aminobenzoic acid with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Exo1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Exo1 has several applications in scientific research:

Mechanism of Action

The compound acts as a cell-permeable, reversible inhibitor of vesicular trafficking between the endoplasmic reticulum and the Golgi apparatus. It inhibits exocytosis with an IC50 of approximately 20 μM and rapidly releases Arf1 from Golgi membranes. This mechanism is similar to that of brefeldin A .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2-fluorobenzoyl)amino]benzoate
  • Methyl 4-fluorobenzoate
  • Methyl 2-fluorobenzoate

Uniqueness

Exo1 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit vesicular trafficking makes it particularly valuable in biological research .

Properties

IUPAC Name

methyl 2-[(4-fluorobenzoyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAPWMKFHIKQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893483
Record name Methyl 2-(4-fluorobenzamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811331
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

75541-83-2
Record name 75541-83-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-(4-fluorobenzamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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